Solanesol

Descripción

Historical Context and Significance in Natural Product Research

The isolation of solanesol dates back to 1956 when Rowland and colleagues first obtained it from tobacco. frontiersin.orgnih.govfrontiersin.org This discovery marked its entry into the realm of natural product research. Early research focused on its extraction and identification from various plant sources. nih.govfrontiersin.org

The significance of this compound in natural product research stems from its unique polyisoprenoid structure, which contributes to its diverse biological activities. frontiersin.orgnih.govresearchgate.net As a secondary metabolite, this compound plays a role in the interactions between plants and their environment, including responses to pathogen infections and temperature variations. mdpi.comwikipedia.org The relative difficulty of chemically synthesizing such a complex molecule has historically made natural extraction from plants, particularly tobacco, the primary source for obtaining this compound. chemicalbook.comresearchgate.net This has driven research into efficient extraction technologies. frontiersin.orgnih.gov

Current Research Landscape and Emerging Focus Areas

The current research landscape on this compound is dynamic, with investigations exploring its various biological properties and potential applications. Recent studies have highlighted its polypharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and membrane-stabilizing effects. frontiersin.orgnih.govresearchgate.netfrontiersin.org

Detailed research findings indicate that this compound can suppress the generation of reactive oxygen species (ROS) and inhibit pro-inflammatory cytokines such as IL-1β and TNF-α. frontiersin.orgnih.govresearchgate.netfrontiersin.org Preclinical studies, often conducted in animal models, suggest therapeutic potential in inflammatory disorders like periodontitis and neuropathic pain, as well as neurodegenerative diseases such as Alzheimer's and Parkinson's. frontiersin.orgnih.govresearchgate.netfrontiersin.org For instance, studies on a rat model of experimental periodontitis showed that this compound at different concentrations significantly reduced levels of IL-1β, TNF-α, and prostaglandin E2 (PGE2) in plasma. nih.gov

Emerging focus areas in this compound research include the development of novel drug delivery systems. This compound's amphiphilic nature and compatibility with lipid-based systems make it a promising candidate for incorporation into liposomes or polymeric nanoparticles to enhance drug solubility and targeted delivery. frontiersin.org It has also been explored as an "active carrier" in the development of nano-drug delivery systems for synthesizing anticancer drugs. frontiersin.orgnih.gov

Despite significant progress, current research faces bottlenecks such as a lack of in vivo pharmacokinetic data, unclear molecular targets, and insufficient toxicity assessments. frontiersin.orgnih.govresearchgate.netfrontiersin.org Future studies are encouraged to integrate experimental approaches, including target screening, nanotechnology-based delivery systems, and multi-omics analysis to further elucidate its mechanisms of action and facilitate clinical translation. frontiersin.orgnih.govresearchgate.netfrontiersin.org

Role as a Key Intermediate in Pharmaceutical Synthesis

This compound holds an indispensable role as a key intermediate in the pharmaceutical industry, primarily for the synthesis of compounds containing the isoprenoid structure. frontiersin.orgnih.govwikipedia.org Its most notable applications are in the synthesis of ubiquinone-type medications, including coenzyme Q10 and vitamin K2. frontiersin.orgmdpi.comchemicalbook.comnih.govfrontiersin.orgwikipedia.orgresearchgate.netnih.govresearchgate.net

Coenzyme Q10, a vital lipid-soluble quinone, is crucial for the mitochondrial respiratory chain, oxidative phosphorylation, and ATP synthesis. nih.gov Vitamin K2 is essential for blood clotting and bone metabolism. This compound's structure, with its nine isoprene units, provides the necessary carbon backbone for the biosynthesis of the isoprenoid side chain of these important molecules. wikipedia.orgnih.gov

Furthermore, this compound is an intermediate in the synthesis of N-solanesyl-N,N′-bis(3,4-dimethoxybenzyl) ethylenediamine (SDB), an anticancer agent synergizer. mdpi.comchemicalbook.comwikipedia.orgresearchgate.netnih.govresearchgate.net SDB has demonstrated the ability to overcome P-glycoprotein-mediated multidrug resistance in cancer cells and exhibits synergistic effects with certain antitumor drugs. mdpi.com

The demand for this compound as a pharmaceutical intermediate is significant, particularly in regions with growing healthcare and pharmaceutical industries. e3s-conferences.orgverifiedmarketresearch.com

Propiedades

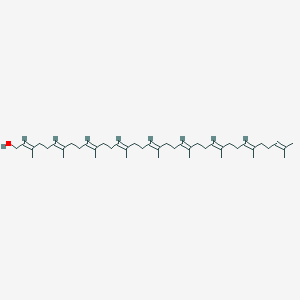

IUPAC Name |

(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35,46H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPLNGZPBSKHHQ-MEGGAXOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884580 | |

| Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13190-97-1 | |

| Record name | Solanesol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13190-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solanesol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLANESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF31XTR2N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Roles and Functions of Solanesol in Organisms

Physiological Functions in Plants

Solanesol functions as a secondary metabolite in plants. wikipedia.orgmdpi.com Terpenoids, including this compound, play significant roles in the interactions between plants and their environment. wikipedia.orgmdpi.com

Role in Plant-Environment Interactions

This compound plays an important role in the interactions of solanaceous plants with environmental factors. wikipedia.orgmdpi.com Its accumulation in plants is influenced by both genetic and environmental factors. mdpi.comnih.govresearchgate.net

Participation in Immune Response Towards Pathogens

In tobacco, this compound may be involved in the immune response against pathogens. wikipedia.orgmdpi.com Studies have shown that the this compound content in resistant tobacco varieties significantly increased after infection by the tobacco mosaic virus (TMV) or Pseudomonas syringae pv. tabaci, while no significant increase was observed in susceptible varieties. wikipedia.orgmdpi.comnih.govnih.gov This suggests a crucial role for this compound in the plant's response to biotic stresses like pathogen infections. nih.govnih.gov

Response to Environmental Stressors (e.g., temperature, drought, light)

This compound accumulation in plants is affected by various environmental stressors. Moderately high temperatures can lead to a significant increase in this compound content in potato leaves. wikipedia.orgmdpi.comfrontiersin.org For instance, exposure to moderately high temperatures (30°C during the day, 20°C at night) for one week caused a more than six-fold increase in this compound content in potato compared to normal temperatures (22°C during the day, 16°C at night). wikipedia.orgmdpi.com Drought, shade, long-wavelength light, and rare earth elements treatments have also been shown to increase this compound content in tobacco. mdpi.comresearchgate.netnih.gov

Table 1: Environmental Factors Influencing this compound Accumulation in Plants

| Environmental Factor | Effect on this compound Content (Tobacco/Potato) | Source |

| Moderately High Temperature | Increased | wikipedia.orgmdpi.comfrontiersin.org |

| Pathogen Infection (Resistant var.) | Increased | wikipedia.orgmdpi.comnih.govnih.gov |

| Drought | Increased | mdpi.comresearchgate.netnih.gov |

| Shade | Increased | mdpi.comresearchgate.netnih.gov |

| Long-wavelength/Extended Irradiation | Increased | mdpi.comresearchgate.netnih.gov |

| Rare-earth Elements | Increased | mdpi.comresearchgate.netnih.gov |

Polypharmacological Properties and Mechanisms of Action

Recent studies have indicated that this compound possesses polypharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and membrane-stabilizing effects. frontiersin.orgresearchgate.netnih.govnih.govfrontiersin.orgchemicalbook.comresearchgate.net

Antioxidant Activity and Reactive Oxygen Species (ROS) Suppression

This compound exhibits strong antioxidant activity. frontiersin.orgresearchgate.netnih.govnih.govfrontiersin.orgchemicalbook.comresearchgate.netmdpi.com Mechanistically, this compound suppresses the generation of Reactive Oxygen Species (ROS). frontiersin.orgresearchgate.netnih.govnih.govfrontiersin.orgresearchgate.net

Free Radical Scavenging Capabilities

This compound possesses a strong ability to absorb free radicals due to the presence of multiple non-conjugated double bonds in its structure. nih.govchemicalbook.comresearchgate.netmdpi.comchemfaces.com Its capacity to scavenge superoxide anions and hydroxyl radicals has been found to be comparable to that of Trolox, a water-soluble vitamin E analog. nih.govmdpi.com Research has demonstrated that this compound can effectively scavenge lipid radicals, thereby blocking lipid peroxidation. mdpi.comchemfaces.com Studies have also shown that this compound can effectively absorb ultraviolet radiation and scavenge lipid radicals. nih.govchemfaces.com

Table 2: Antioxidant Activities of this compound

| Activity | Observation | Source |

| Free Radical Scavenging | Strong ability to absorb free radicals (e.g., superoxide anion, hydroxyl radicals) | nih.govmdpi.comchemfaces.com |

| Lipid Radical Scavenging | Effectively scavenges lipid radicals | mdpi.comchemfaces.com |

| Inhibition of Lipid Peroxidation | Blocks lipid peroxidation | mdpi.comchemfaces.com |

| UV Radiation Absorption | Can effectively absorb ultraviolet radiation | nih.govchemfaces.com |

Induction of Heme Oxygenase-1 (HO-1) Expression

Studies have indicated that this compound can induce the expression of Heme Oxygenase-1 (HO-1). frontiersin.orgmdpi.comnih.govresearchgate.net HO-1 is an inducible enzyme that plays a significant role in cellular defense against oxidative stress and inflammation. nih.govmdpi.comresearchgate.net The induction of HO-1 by this compound has been observed at both the mRNA and protein levels, leading to increased HO-1 activity. nih.gov This induction is considered a mechanism by which this compound exerts its cytoprotective effects. nih.gov

Modulation of Keap1-Nrf2 Pathway

This compound has been shown to modulate the Keap1-Nrf2 pathway. frontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.gov The Keap1-Nrf2-ARE pathway is a critical signaling route involved in regulating the expression of antioxidant and detoxifying enzymes, including HO-1. researchgate.netresearchgate.net Research suggests that this compound activates Nrf2, promoting its nuclear translocation and binding to the antioxidant response element (ARE), which in turn initiates the transcription of downstream genes like HO-1. frontiersin.orgresearchgate.netnih.govnih.govnih.gov This modulation contributes to the enhancement of the cellular antioxidant defense system. researchgate.net this compound can disrupt the Hsp90-HSF1 and Keap1-Nrf2 complexes, facilitating the release and nuclear translocation of Nrf2. frontiersin.orgresearchgate.net

Scavenging of Superoxide Anions and Hydroxyl Radicals

Research indicates that this compound possesses strong in vitro antioxidant activity, including the capacity to scavenge superoxide anions and hydroxyl radicals. frontiersin.orgnih.gov These reactive oxygen species are highly reactive and can cause significant damage to biological molecules. brieflands.com The ability of this compound to scavenge these radicals is comparable to that of water-soluble vitamin E (Trolox). frontiersin.orgnih.gov

Anti-inflammatory Mechanisms

This compound exhibits anti-inflammatory properties through the modulation of various signaling pathways and the inhibition of pro-inflammatory mediators. frontiersin.orgresearchgate.netnih.govnih.gov

Inhibition of Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6)

This compound has been shown to inhibit the secretion levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). frontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.govnih.govresearchgate.net These cytokines play crucial roles in initiating and propagating inflammatory responses. mdpi.com Studies in LPS-stimulated macrophage models have demonstrated that this compound treatment leads to a reduction in the levels of these cytokines. frontiersin.orgnih.govfrontiersin.orgnih.gov

Here is a table summarizing the effect of this compound on pro-inflammatory cytokines in LPS-stimulated RAW264.7 cells:

| Cytokine | Effect of this compound Treatment | Reference |

| IL-1β | Inhibited secretion levels | frontiersin.orgnih.govfrontiersin.orgnih.gov |

| TNF-α | Inhibited secretion levels | frontiersin.orgnih.govfrontiersin.orgnih.gov |

| IL-6 | Inhibited secretion levels | frontiersin.orgnih.govfrontiersin.orgnih.gov |

Modulation of p38 and Akt Phosphorylation

This compound has been observed to modulate the phosphorylation of p38 and Akt proteins. frontiersin.orgmdpi.comresearchgate.netnih.govnih.govfrontiersin.orgnih.govresearchgate.net The p38 mitogen-activated protein kinase (p38 MAPK) and Akt (also known as protein kinase B) are key signaling molecules involved in various cellular processes, including inflammation and cell survival. mdpi.com Research indicates that this compound activates Nrf2 through the phosphorylation of p38 and Akt. frontiersin.orgresearchgate.netnih.govnih.govfrontiersin.orgnih.govresearchgate.net This activation pathway contributes to the induction of HO-1 and the subsequent anti-inflammatory effects observed with this compound treatment. frontiersin.orgresearchgate.netnih.gov

Upregulation of SIRT1 Expression

Studies have indicated that this compound can upregulate the expression of Silent information regulator 1 (SIRT1). nih.govsemanticscholar.org Research in rats induced with bipolar disorder (BD)-like symptoms showed that this compound at doses of 40 mg/kg and 80 mg/kg increased SIRT1 levels in cerebrospinal fluid, brain homogenate, and plasma samples. nih.govresearchgate.netmdpi.com This upregulation of SIRT1 is associated with improvements in apoptosis markers, restoration of mitochondrial respiratory chain complex enzymes, reduction in inflammatory cytokines, and elevation of certain neurotransmitter levels, contributing to neuroprotective effects. nih.govsemanticscholar.orgresearchgate.netresearchgate.net

Suppression of Prostaglandin E2 (PGE2) Levels

This compound has been shown to suppress the levels of prostaglandin E2 (PGE2), a key mediator in inflammatory processes. frontiersin.orgnih.gov In a study on a rat model of experimental periodontitis, all three tested doses of this compound (15 mg/kg, 30 mg/kg, and 60 mg/kg) significantly reduced PGE2 levels in rat plasma. frontiersin.orgnih.gov This suppression of PGE2 contributes to the anti-inflammatory effects observed with this compound. frontiersin.orgnih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

This compound possesses antimicrobial properties, including antibacterial, antifungal, and antiviral activities. frontiersin.orgmdpi.comnih.govresearchgate.netnih.govresearchgate.netncats.io

Inhibitory Effects Against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)

Studies have demonstrated that this compound exhibits inhibitory effects against various bacterial strains. nih.govfrontiersin.org Research using agar diffusion and twofold dilution methods showed significant inhibitory effects against both Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, and Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium phlei. nih.govnih.govfrontiersin.org While effective against these strains, it showed weaker activity against Bacillus subtilis and Bacillus cereus. nih.govnih.govfrontiersin.org Another study found that this compound demonstrated the strongest antibacterial effect against S. aureus, followed by B. subtilis, with the least effectiveness against E. coli. nih.govfrontiersin.org

Here is a table summarizing some reported antibacterial effects:

| Bacterial Strain | Observed Effect | Reference |

| Escherichia coli | Significant inhibition | nih.govnih.govfrontiersin.org |

| Staphylococcus aureus | Significant inhibition | nih.govnih.govfrontiersin.org |

| Pseudomonas aeruginosa | Significant inhibition | nih.govnih.gov |

| Mycobacterium phlei | Significant inhibition | nih.govnih.gov |

| Bacillus subtilis | Weaker activity | nih.govnih.govfrontiersin.org |

| Bacillus cereus | Weaker activity | nih.govnih.gov |

Membrane-Stabilizing Effects

This compound has demonstrated membrane-stabilizing properties. frontiersin.orgnih.govfrontiersin.orgresearchgate.net Research has shown that this compound can integrate into liposomes, mimicking components of the inner mitochondrial membrane, and decrease its permeability to small hydrophilic solutes. nih.govresearchgate.net Furthermore, studies indicate that this compound enhances the membrane's resistance to deformation, thereby improving the osmotic pressure resistance of Escherichia coli. nih.govresearchgate.net

Neuroprotective Activity

This compound has shown promising neuroprotective activity in various preclinical models. nih.govfrontiersin.orgwikipedia.orgfrontiersin.orgmdpi.com Its potential in managing neurological disorders is linked to its antioxidant, anti-inflammatory, and neuromodulatory properties. frontiersin.orgtandfonline.com Studies in rat models of Huntington's disease suggested that this compound might slow disease progression by improving mitochondrial dysfunction and reducing oxidative stress-induced neuronal damage. frontiersin.org In a zebrafish model of Parkinson's disease induced by tramadol, this compound administration mitigated motor impairment, restored antioxidant enzyme levels, reduced pro-inflammatory cytokines, and improved neurotransmitter balance, demonstrating a neuroprotective effect. tandfonline.comnih.gov Long-term treatment with this compound has been shown to upregulate SIRT1 levels in rat brain tissues, restore mitochondrial function, improve neurotransmitter levels, and reduce oxidative stress and inflammation, leading to improved motor functions, memory, and cognitive abilities. nih.govresearchgate.netresearchgate.net

Anti-ulcer Activity

This compound has been reported to possess anti-ulcer activity. mdpi.comresearchgate.netresearchgate.net This is listed as one of its polypharmacological properties in several reviews of its biological activities. mdpi.comresearchgate.netresearchgate.net

Antihypertensive Properties

This compound has been suggested to possess antihypertensive properties. researchgate.netajrconline.org This potential is noted in the context of its medicinal value and possible therapeutic applications. researchgate.netajrconline.org Further detailed research findings on the specific mechanisms or clinical data related to the antihypertensive effects of this compound were not extensively detailed in the provided search results.

Potential in Cardiovascular Disease Treatment

This compound's potential in the treatment of cardiovascular diseases is primarily linked to its role as a key intermediate in the synthesis of coenzyme Q10. wikipedia.orgnih.govajrconline.org Coenzyme Q10 is a lipid-soluble quinone vital for the mitochondrial respiratory chain and oxidative phosphorylation. nih.gov It is recognized for its role in enhancing cardiovascular function and is used as a nutritional supplement in the treatment of cardiovascular disease and heart diseases. wikipedia.orgglobalresearchonline.netpulsus.com Therefore, this compound's contribution to the synthesis of coenzyme Q10 indirectly highlights its potential relevance in the context of cardiovascular health. wikipedia.orgnih.govajrconline.org Some sources directly mention this compound and its derivatives as potentially being used for the treatment of cardiovascular disease. researchgate.netresearchgate.net

Potential in Wound Healing

Research indicates the potential of this compound in wound healing. researchgate.netjchr.orgjchr.orgresearchgate.net Studies have explored the use of this compound-loaded transdermal patches for their wound healing potential. jchr.orgjchr.org Evaluations of different patch formulations containing this compound have been conducted, assessing their physical, mechanical, and chemical characteristics, as well as their therapeutic potential through in vitro and in vivo studies. jchr.orgjchr.org Parameters such as wound closure rate, tissue regeneration, and histopathological examination are crucial in determining the effectiveness of such formulations. jchr.org One study highlighted a specific formulation (F6) that demonstrated promising wound healing properties in in vivo efficacy studies. jchr.orgjchr.org this compound has also been mentioned in the context of novel hybrid natural products derived from it being explored as wound healing agents. globalresearchonline.netresearchgate.net

Here is an example of data that could be presented in an interactive table format, based on the wound healing patch study jchr.orgjchr.org:

| Formulation | Gel Fraction (%) | Swelling Index (%) | Moisture Retention | Wound Healing Properties (In vivo) |

| F1 | - | - | - | Not specified |

| F2 | - | - | - | Not specified |

| F3 | - | - | - | Not specified |

| F4 | - | - | - | Not specified |

| F5 | - | - | - | Not specified |

| F6 | Superior | 95.24 | Superior | Promising |

| F7 | - | - | - | Not specified |

| F8 | - | - | - | Not specified |

| F9 | - | - | - | Not specified |

Note: Data for formulations F1-F5 and F7-F9 were not explicitly detailed in the provided snippets, except for general evaluation.

Interactive Table: this compound-Loaded Transdermal Patch Formulation F6 Characteristics

| Characteristic | Value / Finding |

| Gel Fraction | Superior compared to other formulations |

| Swelling Index | 95.24% (Highest among tested formulations) |

| Moisture Retention | Superior compared to other formulations |

| Mechanical Properties | Superior compared to other formulations |

| Adhesive Characteristics | Superior compared to other formulations |

| Safety Profile | Superior compared to other formulations |

| Stability | Excellent |

| Drug Release | Controlled |

| Wound Healing Properties | Promising (demonstrated in in vivo studies) |

Biosynthesis and Metabolic Pathways of Solanesol

Biosynthetic Pathways in Higher Plants

The biosynthesis of solanesol in higher plants is primarily mediated by the MEP pathway, localized in the plastids. researchgate.netmdpi.comnih.govmdpi.comresearchgate.netresearchgate.netnih.govnih.govdntb.gov.ua This pathway is responsible for the production of the C5 isoprene units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are the fundamental building blocks for all terpenoids, including this compound. mdpi.comnih.govmdpi.comresearchgate.net

2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway

The MEP pathway initiates with the condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). researchgate.netnih.govijnrd.org DXP is then converted through a series of enzymatic steps into 2-C-methyl-D-erythritol 4-phosphate (MEP). nih.govresearchgate.netnih.gov This pathway is distinct from the mevalonate (MVA) pathway, which operates in the cytoplasm and also produces IPP and DMAPP. nih.govmdpi.comsci-hub.se While both pathways generate these C5 precursors, studies using isotopic labeling have confirmed that this compound in tobacco is synthesized via the MEP pathway. researchgate.netsci-hub.setandfonline.com

Formation of C5 Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) Precursors

Following the formation of MEP within the plastids, further enzymatic reactions convert MEP into the activated C5 isoprene units, IPP and DMAPP. nih.govmdpi.comresearchgate.net Key enzymes involved in this conversion downstream of MEP include IspD, IspE, IspF, IspG, and IspH. nih.govnih.govmdpi.com The interconversion between IPP and DMAPP is catalyzed by isopentenyl diphosphate isomerase (IPI). mdpi.comnih.govresearchgate.netmdpi.com These C5 units serve as the activated precursors for the subsequent polymerization reactions that lead to longer-chain terpenoids like this compound. nih.govmdpi.comresearchgate.netsci-hub.se

Generation of Direct Precursors (GPP, FPP, GGPP)

The C5 units, IPP and DMAPP, are polymerized through the action of prenyltransferase enzymes to form longer-chain prenyl diphosphates. mdpi.comnih.govresearchgate.netsci-hub.se Geranyl diphosphate synthase (GPS) catalyzes the condensation of IPP and DMAPP to form geranyl diphosphate (GPP), a C10 precursor. mdpi.comnih.govresearchgate.net Farnesyl diphosphate synthase (FPS) catalyzes the formation of farnesyl diphosphate (FPP), a C15 precursor, from IPP and DMAPP. mdpi.comnih.govmdpi.comresearchgate.net Geranylgeranyl diphosphate synthase (GGPPS) catalyzes the synthesis of geranylgeranyl diphosphate (GGPP), a C20 precursor, from IPP and DMAPP. mdpi.comnih.govmdpi.comresearchgate.net this compound, being a C45 polyprenol composed of nine isoprene units, is synthesized from the sequential condensation of IPP units, likely utilizing FPP or GGPP as initial substrates, catalyzed by solanesyl diphosphate synthase (SPS). mdpi.comnih.govmdpi.comsci-hub.se Solanesyl diphosphate (SPP) is identified as the direct precursor of this compound. mdpi.comnih.govmdpi.commdpi.com

Biosynthesis and Modification of Terpenoids

The final stage of this compound biosynthesis involves the conversion of solanesyl diphosphate (SPP) to this compound. nih.gov This conversion involves the removal of the pyrophosphate group and the formation of a hydroxyl group. While the first two stages of terpenoid biosynthesis (C5 precursor formation and polymerization) are well-characterized, the specific details regarding the final modification steps leading to this compound from SPP are less extensively studied. mdpi.comnih.govresearchgate.net However, it is understood that this compound is formed by the conversion of the SPP pyrophosphate groups to hydroxyl groups. nih.gov

Key Enzymes Involved in this compound Biosynthesis

Several key enzymes are crucial for the efficient operation of the MEP pathway and the subsequent synthesis of this compound.

1-Deoxy-D-Xylulose 5-Phosphate Synthase (DXS)

1-Deoxy-D-Xylulose 5-Phosphate Synthase (DXS) is the first committed enzyme of the MEP pathway. nih.govmdpi.comresearchgate.netnih.govijnrd.org It catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govijnrd.org DXS is considered a crucial regulatory enzyme in the MEP pathway, and its activity can significantly influence the flux of metabolites through the pathway and thus the production of downstream terpenoids like this compound. nih.govnih.gov Studies involving overexpression of DXS genes have shown increased this compound content in plants. nih.govnih.govfrontiersin.org

Key Enzymes and Their Roles in this compound Biosynthesis

| Enzyme Name | Abbreviation | Role in Biosynthesis |

| 1-Deoxy-D-Xylulose 5-Phosphate Synthase | DXS | Catalyzes the first committed step of the MEP pathway, forming DXP. nih.govmdpi.comresearchgate.netnih.govijnrd.org |

| 1-Deoxy-D-Xylulose 5-Phosphate Reductoisomerase | DXR | Catalyzes the conversion of DXP to MEP. mdpi.comnih.govresearchgate.netnih.gov |

| Isopentenyl Diphosphate Isomerase | IPI | Catalyzes the interconversion between IPP and DMAPP. mdpi.comnih.govresearchgate.netmdpi.com |

| Geranyl Diphosphate Synthase | GPS | Catalyzes the formation of GPP from IPP and DMAPP. mdpi.comnih.govresearchgate.net |

| Farnesyl Diphosphate Synthase | FPS | Catalyzes the formation of FPP from IPP and DMAPP. mdpi.comnih.govmdpi.comresearchgate.net |

| Geranylgeranyl Diphosphate Synthase | GGPPS | Catalyzes the formation of GGPP from IPP and DMAPP. mdpi.comnih.govmdpi.comresearchgate.net |

| Solanesyl Diphosphate Synthase | SPS | Catalyzes the formation of solanesyl diphosphate (SPP) from IPP and prenyl diphosphates. mdpi.comnih.govmdpi.comsci-hub.semdpi.com |

1-Deoxy-D-Xylulose 5-Phosphate Reductoisomerase (DXR)

DXR is an enzyme in the MEP pathway that catalyzes the molecular rearrangement and reduction of 1-deoxy-D-xylulose 5-phosphate (DXP) to form 2-C-methyl-D-erythritol 4-phosphate (MEP). mdpi.comnih.govmdpi.com This step is crucial for the production of MEP, a precursor for the isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) units that form the building blocks of this compound. Overexpression of DXR genes has been shown to significantly increase the content of terpenoids, including this compound, in plants like tobacco. mdpi.commdpi.commdpi.com For instance, transient expression of potato DXR genes in Nicotiana benthamiana resulted in a significant increase in this compound content. mdpi.commdpi.com

Isopentenyl Diphosphate Isomerase (IPI)

IPI is an isomerase that catalyzes the interconversion between isopentenyl diphosphate (IPP) and its more reactive isomer, dimethylallyl diphosphate (DMAPP). mdpi.comnih.govresearchgate.netwikipedia.org This isomerization is a key step in the biosynthesis of isoprenoids, including this compound, through both the mevalonate (MVA) and MEP pathways. wikipedia.org IPI utilizes Mg2+ as a cofactor in this reaction. nih.gov The balance between IPP and DMAPP is essential for the subsequent prenyltransferase reactions that build the longer polyisoprenoid chain of this compound.

Geranyl Geranyl Diphosphate Synthase (GGPPS)

GGPPS is a prenyltransferase enzyme involved in the synthesis of geranylgeranyl diphosphate (GGPP), a C20 precursor in the isoprenoid pathway. nih.govmdpi.comresearchgate.net GGPPS catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form GGPP. nih.govmdpi.com While GGPP is a precursor for diterpenes, related prenyltransferases are involved in the elongation process leading to the C45 solanesyl diphosphate. Transient expression of potato GGPPS genes in N. benthamiana has been shown to significantly increase this compound content. mdpi.com

Solanesyl Diphosphate Synthase (SPS)

SPS is a key enzyme directly involved in the synthesis of solanesyl diphosphate (SPP), the immediate precursor of this compound. mdpi.comnih.govmdpi.com SPS catalyzes the sequential condensation of isopentenyl diphosphate (IPP) units with farnesyl diphosphate (FPP) or geranylgeranyl diphosphate (GGPP) until the C45 chain length of solanesyl diphosphate is achieved. nih.govsci-hub.se Studies have identified SPS genes in various solanaceous plants, including Arabidopsis thaliana, Oryza sativa, Solanum lycopersicum, and Nicotiana tabacum. mdpi.com Overexpression of SPS genes, such as NtSPS1 in Nicotiana tabacum or tomato SPS in tobacco, has been shown to significantly increase this compound content. mdpi.comnih.govmdpi.commdpi.comdntb.gov.ua Co-expression of potato SPS genes with other MEP pathway genes like DXS, DXR, IPI, and GGPPS also led to significantly increased this compound accumulation in N. benthamiana. mdpi.comnih.gov SPS enzymes typically possess conserved aspartate-rich DDxxD domains. nih.gov

Genetic and Environmental Regulation of this compound Accumulation

The accumulation of this compound in plants is influenced by a combination of genetic and environmental factors. nih.govresearchgate.netresearchgate.netfrontiersin.orgnih.gov

Influence of Genetic Factors

Genetic factors play a considerable role in determining this compound content in plants. researchgate.netfrontiersin.orgnih.gov Studies have identified quantitative trait loci (QTL) associated with this compound accumulation, indicating that specific genetic regions influence the trait. frontiersin.org The this compound content in tobacco leaves, for instance, is jointly determined by major genes and polygenes, with major genes being dominant. researchgate.netnih.gov Different tobacco varieties exhibit wide variations in this compound content, highlighting the impact of genetic diversity. mdpi.comnih.gov Research involving the phenotyping of recombinant inbred lines (RILs) from crosses between high and low this compound tobacco lines has demonstrated the genetic control over this compound levels. researchgate.net Overexpression of key enzymatic genes in the this compound biosynthetic pathway, such as DXS, DXR, IPI, GGPPS, and SPS, can lead to enhanced this compound accumulation, further illustrating the genetic influence on this process. mdpi.comnih.govmdpi.comfrontiersin.org

Impact of Environmental Factors (e.g., pathogen infections, temperature, illumination, agronomic measures)

Environmental factors significantly impact this compound accumulation. mdpi.comnih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net

Pathogen Infections: Biotic stresses, such as infections by pathogens like tobacco mosaic virus (TMV) and Pseudomonas syringae pv. tabaci, can increase this compound content in resistant plant varieties. mdpi.comwikipedia.orgnih.govresearchgate.netmdpi.comsci-hub.sefrontiersin.orgnih.govresearchgate.net For example, TMV infection resulted in up to a 7-fold increase in this compound levels in resistant tobacco cultivars, while susceptible varieties showed no significant increase. wikipedia.orgmdpi.comsci-hub.se This suggests a potential role for this compound in the plant's defense response. wikipedia.orgsci-hub.se

Temperature: Temperature is an important environmental factor influencing this compound accumulation. mdpi.comwikipedia.orgnih.govresearchgate.netresearchgate.netresearchgate.netmdpi.comfrontiersin.orgnih.govresearchgate.netchemfaces.comdntb.gov.ua Moderately elevated temperatures have been shown to dramatically increase leaf this compound content. mdpi.comwikipedia.orgfrontiersin.org In potato, exposure to moderately high temperatures (30°C day/20°C night) resulted in a six-fold increase in this compound content after one week compared to normal temperatures (22°C day/16°C night). mdpi.comwikipedia.orgfrontiersin.org This increase is associated with corresponding changes in the expression patterns of MEP and MVA pathway genes. frontiersin.org Moderately high temperatures can promote this compound accumulation by increasing the net photosynthesis rate and the expression of key enzyme genes involved in this compound synthesis. mdpi.commdpi.comnih.gov

Illumination: Illumination also influences this compound accumulation. nih.govresearchgate.netnih.govchemfaces.comdntb.gov.ua Studies have shown that shaded conditions can lead to a decrease in the this compound content of tobacco leaves. nih.gov Long-wavelength or extended irradiation has been reported to increase this compound content in tobacco. mdpi.commdpi.com

Agronomic Measures: Various agronomic practices can affect this compound levels. nih.govresearchgate.netresearchgate.netnih.govresearchgate.netchemfaces.comdntb.gov.ua Tobacco topping, for instance, has been shown to cause a marked increase in this compound content in the top stalk position of tobacco plants. nih.govresearchgate.net Appropriate dryness from topping to the maturation stage can also promote this compound accumulation in burley tobacco leaves. nih.govresearchgate.net

Transcriptomics and Metabolomics in Metabolic Flux Distribution

Understanding the metabolic flux distribution within the this compound biosynthetic pathway and its interactions with other metabolic pathways is crucial for enhancing this compound production. Transcriptomics and metabolomics studies are valuable tools for this purpose. mdpi.comwikipedia.org

Genome sequencing of solanaceous plants has facilitated deeper investigations into the metabolic regulation of this compound biosynthesis. mdpi.comwikipedia.org Transcriptomic analysis, which examines gene expression levels, can identify genes potentially involved in the pathway and reveal how their expression changes under different conditions, such as environmental stresses or genetic modifications. nih.govnih.gov For instance, exposure to moderately high temperatures has been shown to significantly increase this compound content in tobacco leaves, accompanied by the upregulation of several genes in the MEP and this compound pathways, including NtHMGR, NtDXR, NtGGPS, and NtSPS. Conversely, NtDXS and NtFPS showed significant downregulation under these conditions. nih.gov

Metabolomics, the study of the complete set of metabolites in a biological system, provides insights into the biochemical output of the metabolic pathways. mdpi.comwikipedia.org By analyzing the levels of various metabolites, researchers can infer the activity of different enzymatic steps and identify potential bottlenecks or alternative flux routes. mdpi.comresearchgate.net Combining transcriptomics and metabolomics allows for a more comprehensive understanding of how changes at the gene expression level translate into alterations in metabolite profiles and ultimately influence the metabolic flux towards this compound. mdpi.comwikipedia.org Studies analyzing metabolites produced after the disruption of this compound biosynthetic genes can further aid in resolving metabolic flux distribution. mdpi.comwikipedia.org

While significant progress has been made in identifying key enzymatic genes, questions regarding the regulatory mechanisms of this compound synthesis remain. mdpi.comwikipedia.org Transcriptomics and metabolomics are instrumental in addressing these questions by providing a global view of the molecular changes occurring within the plant. mdpi.comwikipedia.org

Overexpression of Key Biosynthetic Genes for Enhanced Content

Metabolic engineering approaches, particularly the overexpression of key biosynthetic genes, have been explored to enhance this compound content in plants. The identification of the enzymes involved in the MEP pathway and the subsequent steps leading to this compound has paved the way for such strategies. Key enzymes include 1-deoxy-D-xylulose 5-phosphate synthase (DXS), 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), isopentenyl diphosphate isomerase (IPI), geranylgeranyl diphosphate synthase (GGPPS), and solanesyl diphosphate synthase (SPS). mdpi.comnih.govdntb.gov.uaresearchgate.netresearchgate.net

Overexpression of genes encoding these enzymes has demonstrated the potential to increase this compound accumulation. For example, overexpression of tomato SPS in tobacco resulted in a significant increase in this compound content in mature leaves. mdpi.com Co-expression of potato SPS genes with DXS, DXR, IPI, and GGPPS3 also led to significantly increased this compound content in Nicotiana benthamiana. mdpi.com These findings highlight SPS as a key enzymatic gene whose overexpression promotes the accumulation of downstream metabolites like this compound. mdpi.com

Similarly, overexpression of tobacco DXR genes in chloroplasts significantly increased the content of terpenoids, including this compound. mdpi.com Transient expression of potato DXR genes in N. benthamiana also resulted in a significant increase in this compound content, indicating the importance of DXR genes in this compound biosynthesis. mdpi.com Overexpression of the potato GGPPS3 gene in N. benthamiana significantly increased this compound content, suggesting GGPPS is another key enzyme in this pathway. mdpi.com

Studies involving transient overexpression of genes from both the MEP and mevalonic acid (MVA) pathways, individually or in combination, have shown enhanced this compound accumulation in Nicotiana benthamiana leaves. frontiersin.org The largest increases in single-gene constructs were observed with the expression of SDS, followed by MCS and CMS. frontiersin.org Co-expression of certain MEP genes with SDS, such as DXS2:SDS, IDI:SDS, and SIDPS:SDS, had additive effects on this compound content. frontiersin.org These studies provide valuable insights for genetically engineering the this compound biosynthetic pathway for increased yield. frontiersin.org

Overexpression of Nicotiana tabacum solanesyl diphosphate synthase 1 (NtSPS1) has been shown to significantly increase this compound content in tobacco leaves. dntb.gov.ua Research is ongoing to evaluate the full effects of NtSPS1 overexpression on this compound and related metabolites, photosynthesis, and the expression levels of other key biosynthetic genes. mdpi.comwikipedia.orgdntb.gov.ua

The table below summarizes some key genes involved in the this compound biosynthetic pathway and the observed effects of their overexpression:

| Gene | Enzyme | Effect of Overexpression | Source Organism(s) | Reference(s) |

| DXS | 1-deoxy-D-xylulose 5-phosphate synthase | Increased this compound content (co-expression with SPS) | Potato, Tobacco | mdpi.com |

| DXR | 1-deoxy-D-xylulose 5-phosphate reductoisomerase | Increased terpenoid content, including this compound | Tobacco, Potato | mdpi.com |

| IPI | Isopentenyl diphosphate isomerase | Increased this compound content (co-expression with SPS) | Potato | mdpi.com |

| GGPPS | Geranylgeranyl diphosphate synthase | Increased this compound content (co-expression with SPS) | Potato | mdpi.com |

| SPS | Solanesyl diphosphate synthase | Significantly increased this compound content | Tomato, Potato, Tobacco | mdpi.comdntb.gov.ua |

This research into transcriptomics, metabolomics, and gene overexpression provides a foundation for developing strategies to manipulate the this compound biosynthetic pathway for enhanced production in plants. mdpi.comdntb.gov.uafrontiersin.org

Derivatives of Solanesol and Their Research Applications

Applications in Advanced Drug Delivery Systems

Solanesol-Derived Scaffolds for Bioactive Peptide Multimerization

This compound has been utilized as a scaffold for the multimerization of bioactive peptides. A flexible molecular scaffold bearing terminal alkyne groups can be synthesized from this compound. figshare.com This scaffold allows for the attachment of multiple copies of azide-functionalized peptides through copper(I)-catalyzed azide−alkyne cycloaddition (CuAAC) reactions. figshare.com

Research involving a this compound-derived scaffold demonstrated its application in multimerizing MSH(4)-NH2 ligands, which have a relatively low affinity for the human melanocortin 4 receptor (hMC4R). figshare.com Control studies indicated that the addition of a triazole-containing ligand did not significantly reduce the binding affinity compared to the original ligand. figshare.com In competitive binding assays, monovalent and multivalent constructs appeared to bind to hMC4R as monovalent species. figshare.com However, modest increases in binding potency were observed with increased MSH(4) content per scaffold in a similar assay using a different probe. figshare.com

This compound-Anchored DNA for Mediating Vesicle Fusion

This compound's structure, a C45 isoprenoid, is of sufficient length to span a lipid bilayer, making it suitable as a membrane anchor. nih.govmdpi.com This property has been leveraged in studies investigating vesicle fusion mediated by this compound-anchored DNA. researchgate.netchemfaces.comresearchgate.netnih.govmdpi.comucl.ac.ukmdpi.comnih.gov

Vesicle fusion, a fundamental process in cell biology, is crucial for events like endocytosis, exocytosis, and vesicle transport. nih.govnih.gov A model system using the hybridization of complementary DNA strands to mimic the SNARE-mediated vesicle fusion process has been developed. nih.govnih.gov In this system, DNA anchored to membranes mediates the fusion of vesicles. nih.govnih.gov

Studies comparing vesicle fusion mediated by DNA anchored with a single leaflet-spanning diglycerol ether versus DNA anchored with bilayer-spanning this compound have shown that the length of the membrane anchor impacts the outcome. nih.govnih.gov When the this compound anchor was present on the incoming vesicles, the target membrane, or both, approximately 2-3 times more full fusion was observed compared to the system using the shorter DNA-lipid anchor. nih.govnih.gov This was measured by both lipid mixing and content transfer assays. nih.govnih.gov These results suggest that a transmembrane anchor, such as this compound, can increase the efficiency of full vesicle fusion. nih.govnih.gov this compound also contributes to the membrane's resistance to deformation, which may play a role in its osmoprotective effect in lipid vesicles. diva-portal.org

Development of Nano-drug Delivery Systems

This compound and its derivatives have been explored as components in the development of novel nano-drug delivery systems. researchgate.netchemfaces.comfrontiersin.orgresearchgate.netresearchgate.netnih.govresearchgate.net The use of carriers with inherent therapeutic effects is a promising strategy to potentially reduce toxicity associated with large quantities of inert drug carriers and provide synergistic therapeutic benefits. researchgate.netnih.govresearchgate.net

Amphiphilic this compound derivatives can self-assemble into nanosized micelles capable of encapsulating hydrophobic drugs like Doxorubicin (DOX). researchgate.netnih.gov Examples of synthesized derivatives include solanesyl thiosalicylic acid (STS), monosolanesolsolanesyl succinate (MSS), and solanesyl bromide (SOL-Br). researchgate.netnih.gov PEGylated derivatives, such as mPEG-STS and mPEG-HZ-STS, have been developed to form stable nanosized micelles for drug loading. researchgate.net

In vitro studies have shown that DOX-loaded this compound derivative micelles exhibit stronger tumor inhibition compared to free DOX. researchgate.netnih.gov In vivo experiments using blank micelles of mPEG-STS and mPEG-HZ-STS demonstrated an inhibitory effect on tumor growth, while the drug-loaded micelles showed the greatest tumor inhibition. researchgate.netnih.gov This enhanced therapeutic effect and observed synergy are attributed to the inherent therapeutic qualities of the this compound-based carriers. researchgate.netnih.gov Solanesyl poly(ethylene glycol) succinate (SPGS) has also been formulated into micelles to improve the oral bioavailability of coenzyme Q10. researchgate.net SPGS micelles showed enhanced photostability and a three-fold increase in oral bioavailability of CoQ10 in rats compared to coarse suspensions. researchgate.net

Data Table: this compound Derivatives in Nano-drug Delivery Systems

While specific quantitative data tables were not consistently available across sources, the research findings highlight the potential of various this compound derivatives as drug carriers.

| This compound Derivative Used in Nanosystem | Encapsulated Drug (if specified) | Observed Effect (in vitro/in vivo) |

| Solanesyl thiosalicylic acid (STS) derivatives (e.g., mPEG-STS, mPEG-HZ-STS) researchgate.netnih.gov | Doxorubicin (DOX) researchgate.netnih.gov | Enhanced tumor inhibition (in vitro and in vivo) compared to free DOX and blank carriers. researchgate.netnih.gov Synergistic anti-tumor effect. researchgate.netnih.gov |

| Monosolanesolsolanesyl succinate (MSS) nih.gov | Doxorubicin (DOX) nih.gov | Inhibiting ability toward cancer cells (in vitro). nih.gov Certain inhibitory effect on tumor growth (in vivo). nih.gov Enhanced effects with drug loading. nih.gov |

| Solanesyl bromide (SOL-Br) nih.gov | Doxorubicin (DOX) nih.gov | Inhibiting ability toward cancer cells (in vitro). nih.gov Certain inhibitory effect on tumor growth (in vivo). nih.gov Enhanced effects with drug loading. nih.gov |

| Solanesyl poly(ethylene glycol) succinate (SPGS) researchgate.net | Coenzyme Q10 (CoQ10) researchgate.net | Improved oral bioavailability and enhanced photostability of CoQ10 (in vivo). researchgate.net |

Therapeutic Potential and Preclinical Research of Solanesol

Research in Inflammatory Disorders

Solanesol has demonstrated potential therapeutic effects in animal models of inflammatory diseases, such as periodontitis, chronic inflammatory pain, and anxiety induced by inflammation. frontiersin.orgnih.govresearchgate.net Mechanistically, this compound has been shown to suppress the generation of reactive oxygen species (ROS) and inhibit pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). researchgate.netfrontiersin.orgnih.govnih.govresearchgate.netfrontiersin.org

Experimental Periodontitis Models

Studies have investigated the effects of this compound in rat models of experimental periodontitis. In one study, different concentrations of this compound (15 mg/kg, 30 mg/kg, and 60 mg/kg) were administered, and all three doses significantly reduced the levels of IL-1β, TNF-α, and prostaglandin E2 (PGE2) in rat plasma. frontiersin.orgnih.gov Furthermore, this compound increased the activity of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), decreased malondialdehyde (MDA) content, improved systemic oxidative stress, alleviated alveolar bone loss, and mitigated periodontal inflammation. frontiersin.orgnih.gov

Here is a summary of findings in experimental periodontitis models:

| Model | Treatment Dose (mg/kg) | Key Findings |

| Experimental Periodontitis (Rat) | 15, 30, 60 | Reduced IL-1β, TNF-α, and PGE2 levels in plasma. frontiersin.orgnih.gov Increased SOD and GSH-Px activity. frontiersin.orgnih.gov Decreased MDA content. frontiersin.orgnih.gov Alleviated alveolar bone loss and periodontal inflammation. frontiersin.orgnih.gov |

Chronic Inflammatory Pain Models

In models of chronic inflammatory pain induced by complete Freund's adjuvant (CFA) injection, this compound has shown analgesic and anti-inflammatory properties. A study found that a 50 mg/kg dose of this compound could reverse mechanical allodynia and thermal hypersensitivity induced by CFA injection. nih.govresearchgate.netresearchgate.netnih.gov This dose also significantly reduced the levels of the inflammatory factors TNF-α and IL-1β in the mouse spinal cord. nih.govresearchgate.netresearchgate.netnih.gov Immunohistochemical staining indicated that this compound significantly inhibited the activation of microglia and astrocytes induced by CFA injection. nih.govresearchgate.netresearchgate.netnih.gov

Here is a summary of findings in chronic inflammatory pain models:

| Model | Treatment Dose (mg/kg) | Key Findings |

| Chronic Inflammatory Pain (Mouse, CFA-induced) | 50 | Reversed mechanical allodynia and thermal hypersensitivity. nih.govresearchgate.netresearchgate.netnih.gov Reduced TNF-α and IL-1β levels in spinal cord. nih.govresearchgate.netresearchgate.netnih.gov Inhibited microglial and astrocytic activation in spinal cord. nih.govresearchgate.netresearchgate.netnih.gov |

Inflammation-Induced Anxiety Models

Anxiety is a condition that can be related to neuro-inflammation. researchgate.netmdpi.comnih.gov Studies using CFA-induced neuroinflammation mouse models have investigated the effects of this compound on anxiety-like behaviors. Treatment with 50 mg/kg this compound for one week resulted in a significant improvement in mouse anxiety behavior. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov This was associated with reduced activation of microglia and astrocytes in the anterior cingulate cortex (ACC). nih.govresearchgate.netresearchgate.netmdpi.comnih.gov this compound also downregulated T cell-restricted intracellular antigen-1 (TIA1), leading to lower levels of pro-inflammatory cytokines IL-1β and TNF-α in the ACC. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov

Here is a summary of findings in inflammation-induced anxiety models:

| Model | Treatment Dose (mg/kg) | Key Findings |

| Inflammation-Induced Anxiety (Mouse, CFA-induced) | 50 | Improved anxiety-like behavior. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov Reduced microglial and astrocytic activation in ACC. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov Downregulated TIA1 in ACC. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov Lowered IL-1β and TNF-α levels in ACC. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov |

Research in Neurodegenerative Diseases

Over the past decade, research has focused on the neuroprotective effects of this compound, showing promising results in various animal models of neurodegenerative diseases. nih.govresearchgate.netresearchgate.net

Alzheimer's Disease Models

Preclinical evaluations of this compound have been conducted in Alzheimer's disease (AD) rat models. This compound treatment has shown improvements in behavioral and cognitive parameters in these models. researchgate.net Specifically, it enhanced locomotor activity, ameliorated gait abnormalities, and improved cognitive function compared to untreated AD rats. researchgate.net Brain morphological analysis demonstrated neuroprotective effects, including the attenuation of amyloid-beta (Aβ)-induced neuronal damage and the preservation of brain morphology. researchgate.net Combined treatment of this compound with conventional AD drugs has also shown synergistic effects. researchgate.net

Here is a summary of findings in Alzheimer's Disease models:

| Model | Treatment | Key Findings |

| Alzheimer's Disease (Rat) | This compound alone/combined | Improved behavioral and cognitive parameters (locomotor activity, gait, cognitive function). researchgate.net Attenuated Aβ-induced neuronal damage. researchgate.net Preserved brain morphology. researchgate.net Synergistic effects with conventional drugs. researchgate.net |

Parkinson's Disease Models

This compound has been investigated in Parkinson's disease (PD) models. In a zebrafish PD model induced by Tramadol, treatment with this compound alone at doses of 25, 50, and 100 mg/kg, as well as in combination with standard drugs, reversed motor dysfunction and improved motor coordination. frontiersin.orgnih.govresearchgate.nettandfonline.comnih.gov Following this compound treatment, levels of dopamine and norepinephrine in the brains of zebrafish were restored, serotonin levels were increased, and GABA levels were improved, indicating repair of the neurotransmitter system. frontiersin.orgnih.govresearchgate.netnih.gov this compound also reduced levels of TNF-α and IL-1β and increased levels of IL-10 in this model. frontiersin.orgnih.govresearchgate.net Additionally, this compound significantly reduced oxidative stress, improved lipid peroxidation, decreased MDA concentration, and restored levels of reduced glutathione (GSH) and SOD. nih.govresearchgate.netnih.gov Histopathological studies confirmed that this compound dose-dependently restored neuronal cell density. nih.govresearchgate.nettandfonline.comnih.gov

Here is a summary of findings in Parkinson's Disease models:

| Model | Treatment Dose (mg/kg) | Key Findings |

| Parkinson's Disease (Zebrafish, Tramadol-induced) | 25, 50, 100 (alone/combined) | Reversed motor dysfunction and improved motor coordination. frontiersin.orgnih.govresearchgate.nettandfonline.comnih.gov Restored dopamine and norepinephrine levels. frontiersin.orgnih.govresearchgate.netnih.gov Increased serotonin and improved GABA levels. frontiersin.orgnih.govresearchgate.netnih.gov Reduced TNF-α and IL-1β levels. frontiersin.orgnih.govresearchgate.net Increased IL-10 levels. frontiersin.orgnih.govresearchgate.net Reduced oxidative stress. nih.govresearchgate.netnih.gov Restored neuronal cell density. nih.govresearchgate.nettandfonline.comnih.gov |

Intracerebral and Intraventricular Hemorrhage Models

Research has investigated the neuroprotective effects of this compound in experimental models of intracerebral hemorrhage (ICH) and intraventricular hemorrhage (IVH). A combined rat model of ICH-IVH induced by autologous blood injection was used to evaluate this compound's potential. nih.govnih.gov Long-term administration of this compound in this model demonstrated improvements in behavioral and neurochemical deficits, as well as gross pathological changes. nih.govnih.govresearchgate.net

Studies have shown that this compound can restore the activity of mitochondrial respiratory chain complexes (Complexes I, II, and V) and coenzyme Q10 levels in brain mitochondria following cerebral hemorrhage in rats. frontiersin.org This suggests a role for this compound in ameliorating neuronal mitochondrial dysfunction associated with post-brain hemorrhagic alterations. nih.govresearchgate.net Furthermore, when administered in combination with existing therapies such as donepezil, memantine, celecoxib, and pregabalin, this compound showed synergistic effects in treating symptoms after experimental ICH in rats. nih.govresearchgate.netresearchgate.net

| Model | Animal | Treatment | Key Findings | Citation |

| Combined ICH-IVH Model | Rat | This compound (40, 60 mg/kg) alone and in combination with standard drugs | Improved behavioral and neurochemical deficits; restored mitochondrial complex activity (I, II, V) and CoQ10 levels; synergistic effects. | frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net |

| Autologous Blood Induced ICH Model | Rat | This compound (40, 60 mg/kg) alone or combined with donepezil, memantine, celecoxib, pregabalin | Restored mitochondrial respiratory chain complex enzyme activities (complexes I, II, and V) and coenzyme Q10 levels in brain mitochondria. | frontiersin.org |

Research in Other Disease Models

Cancer Research

Preclinical cancer research utilizes various models, including cell cultures and in vivo animal models, to study cancer biology and evaluate potential therapeutic strategies. numberanalytics.com this compound has been identified as a potential "active carrier" in the development of novel nano-drug delivery systems for synthesizing anticancer drugs. nih.govresearchgate.net Additionally, this compound and its derivatives have demonstrated anti-proliferation and antitumor activities in preclinical settings. researchgate.netresearchgate.net

Acquired Immune Deficiency Syndrome (AIDS) Research

While the primary focus of recent AIDS research has been on targeting enzymes critical for HIV replication, such as neutral sphingomyelinase-2 (nSMase2), and developing antiretroviral compounds hopkinsmedicine.org, some earlier reports suggest potential efficacy of this compound derivatives in the treatment of acquired immune deficiency syndrome. researchgate.net However, detailed preclinical data specifically on this compound's direct effects in AIDS models were not prominently found in the search results.

Liver Injury Models

Studies have explored the protective effects of this compound in liver injury models, particularly those induced by oxidative damage. In an alcohol-induced L02 hepatocyte oxidative damage model, this compound was found to protect cells from injury. researchgate.netnih.govnih.govpulsus.com this compound achieved this by upregulating heme oxygenase-1 (HO-1) and heat shock protein 70 (Hsp70), which are involved in antioxidant and cytoprotective functions. nih.govpulsus.commdpi.com Furthermore, this compound has been shown to activate the Keap1/Nrf2/ARE pathway, leading to increased expression of downstream antioxidant enzymes like HO-1 and NQO1, and improved activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in high-glucose-induced L02 hepatocyte oxidative damage models. frontiersin.orgresearchgate.net

| Model | Cell Type/Model | Key Findings | Citation |

| Ethanol-induced oxidative damage model | Human hepatic L02 cells | Protected cells from injury; upregulated HO-1 and Hsp70. | researchgate.netnih.govnih.govpulsus.commdpi.com |

| High-glucose-induced oxidative damage model | L02 hepatocytes | Decreased Keap1 expression; promoted Nrf2 nuclear translocation; activated Keap1/Nrf2/ARE pathway; increased HO1 and NQO1 expression; improved SOD, CAT, and GSH-Px activities; inhibited ALT, AST, LDH secretion. | frontiersin.orgresearchgate.net |

Investigations into Molecular Targets and Signaling Pathways

Disruption of HSF1-HSP90 Complexes

Research indicates that this compound can influence cellular responses by interacting with molecular chaperones, specifically disrupting the complex formed by Heat Shock Factor 1 (HSF1) and Heat Shock Protein 90 (HSP90). researchgate.netnih.govmdpi.com Under normal conditions, HSF1 is typically sequestered in an inactive monomeric form by a multichaperone complex that includes HSP90 and HSP70. mdpi.com Proteotoxic stress can lead to the release of HSF1 from this complex. mdpi.com

Studies have shown that this compound can disrupt the Hsp90-HSF1 complex. researchgate.netnih.gov This disruption promotes the binding of Hsp90 to Keap1 (Kelch-like ECH-associated protein 1), which in turn releases Nuclear factor erythroid 2-related factor 2 (Nrf2). researchgate.netnih.gov The released Nrf2 can then translocate to the nucleus and bind to the antioxidant response element (ARE), initiating the transcription of downstream antioxidant genes such as HO-1, GCLC, and GCLM. researchgate.netnih.gov Additionally, the disruption of the Hsp90-HSF1 complex by this compound can lead to the release of HSF1, which then enters the nucleus and binds to the heat shock element (HSE), initiating the transcription of downstream HSP70 genes, further enhancing antioxidant effects. researchgate.netnih.gov While HSP90 is proposed to sequester HSF1 in unstressed cells, some research suggests that HSP90's binding to HSF1 is transient and depends on HSP90 conformation, playing a role in the termination of the heat shock response rather than just sequestration. nih.gov this compound's ability to disrupt this complex appears to contribute to its observed antioxidant and protective effects in various cellular models. researchgate.netnih.gov

| Interaction/Pathway Affected | Molecular Players Involved | Outcome | Citation |

| HSF1-HSP90 Complex Disruption | HSF1, HSP90 | Releases HSF1; promotes Hsp90 binding to Keap1, releasing Nrf2. | researchgate.netnih.govmdpi.com |

| Keap1-Nrf2 Pathway Activation | Keap1, Nrf2, ARE, HO-1, GCLC, GCLM, NQO1 | Nrf2 translocates to nucleus, binds ARE, initiates transcription of antioxidant genes (HO-1, GCLC, GCLM, NQO1). | frontiersin.orgresearchgate.netnih.gov |

| HSF1/HSE/HSP70 Pathway | HSF1, HSE, HSP70 | Released HSF1 binds HSE, initiates HSP70 transcription, enhancing antioxidant effects. | researchgate.netnih.gov |

| Activation via Phosphorylation | Akt, p38 | This compound activates Nrf2 through phosphorylation of Akt and p38, promoting Nrf2 nuclear translocation. | researchgate.netnih.gov |

| SIRT1 Upregulation | SIRT1 | This compound upregulates SIRT1, inhibiting phosphorylation of p65 and transcription of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α). | researchgate.netnih.gov |

Activation of Nrf2 Pathway and Nuclear Translocation

Preclinical studies indicate that this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response. frontiersin.orgnih.govresearchgate.netmdpi.com this compound has been shown to disrupt the complex formed by Keap1 (Kelch-like ECH-associated protein 1) and Nrf2 in the cytoplasm, facilitating the release and subsequent nuclear translocation of Nrf2. frontiersin.orgnih.govresearchgate.net Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE), initiating the transcription of downstream genes such as Heme oxygenase 1 (HO1), Glutamate--cysteine ligase catalytic subunit (GCLC), Glutamate--cysteine ligase regulatory subunit (GCLM), and NAD(P)H dehydrogenase [quinone] 1 (NQO1). frontiersin.orgnih.govresearchgate.net These genes are involved in antioxidant defense and detoxification. For instance, the enzymatic action of HO-1 leads to increased levels of biliverdin and Fe2+ in the cytosol, which helps suppress the generation of reactive oxygen species (ROS). frontiersin.orgnih.govresearchgate.net Additionally, this compound may also influence the Hsp90-HSF1 complex, further contributing to Nrf2 activation and enhanced antioxidant effects. nih.govresearchgate.net

In a high-glucose-induced oxidative damage model in L02 hepatocytes, this compound was found to decrease Keap1 expression and promote Nrf2 translocation to the nucleus, thereby activating the Keap1/Nrf2/ARE pathway. nih.govresearchgate.net

Phosphorylation of Akt and p38 Proteins

Research suggests that this compound activates Nrf2 through the phosphorylation of Akt (RAC-alpha serine/threonine-protein kinase) and p38 (Mitogen-activated protein kinase 14) proteins. frontiersin.orgnih.govresearchgate.net This phosphorylation promotes Nrf2's nuclear translocation and the initiation of HO1 transcription. frontiersin.orgnih.govresearchgate.net

Studies using an LPS-stimulated macrophage model (RAW264.7 cells) demonstrated that this compound activates Nrf2 via the phosphorylation of p38 and Akt. frontiersin.orgnih.gov This process subsequently led to the inhibition of inflammatory cytokine secretion, including IL-1β, IL-6, and TNF-α. frontiersin.orgnih.gov Furthermore, treatments with inhibitors specific to p38 kinase (SB203580) and Akt (LY294002), as well as specific p38 and Akt siRNAs, suppressed the this compound-induced activation of Nrf2 and the resulting HO-1 expression. nih.gov This indicates that the activation of Akt and p38 is involved in the mechanism by which this compound induces HO-1 and potentially exerts anti-inflammatory effects. nih.gov

Enhancement of Mitochondrial Respiratory Chain Complexes Activity

Preclinical studies have indicated that this compound can restore and enhance the activity of mitochondrial respiratory chain complexes. nih.govresearchgate.net The mitochondrial electron transport chain (ETC) complexes are crucial for ATP synthesis. nih.govscienceopen.com this compound, as a precursor to coenzyme Q10 (CoQ10), an essential electron carrier in the mitochondrial ETC, may contribute to this effect. researchgate.netnih.govnih.gov

In rat models, long-term treatment with this compound at doses of 40 and 60 mg/kg was shown to restore the activities of mitochondrial respiratory chain complexes I, II, and V. nih.govresearchgate.net Another study using doses of 40 mg/kg and 80 mg/kg also reported the restoration of mitochondrial respiratory chain complex enzymes, including complexes I, II, IV, and V. nih.govresearchgate.net This enhancement of mitochondrial function is suggested to play a role in the neuroprotective effects observed in these studies. researchgate.netsemanticscholar.org

Improvement of Neurotransmitter Levels

This compound has demonstrated the ability to improve neurotransmitter levels in preclinical settings. nih.govresearchgate.net Neurotransmitter imbalances are associated with various neurological and psychiatric conditions. semanticscholar.orgresearchgate.net

In rat studies, this compound treatment has been shown to increase the levels of neurotransmitters such as dopamine, acetylcholine, and glutamate. nih.gov Specifically, in a rat model of bipolar disorder-like symptoms, this compound treatment restored neurotransmitter levels, including serotonin, dopamine, glutamate, and acetylcholine. semanticscholar.org In another study using a rat model of autism, this compound at doses of 40 and 60 mg/kg, both alone and in combination with standard drugs, showed a significant increase in dopamine and acetylcholine levels, and a decrease in glutamate levels in brain homogenate. nih.gov Effective restoration of acetylcholine and dopamine levels was observed with specific combinations of this compound and standard medications. nih.gov

The following table summarizes some of the key findings regarding this compound's effects on neurotransmitter levels:

| Neurotransmitter | Effect of this compound Treatment (Preclinical Rat Models) | Relevant Study Contexts |

| Dopamine | Increased levels nih.govnih.gov | Bipolar disorder-like symptoms semanticscholar.org, Autism model nih.gov |

| Acetylcholine | Increased levels nih.govnih.gov | Bipolar disorder-like symptoms semanticscholar.org, Autism model nih.gov |

| Glutamate | Increased levels nih.gov, Decreased levels nih.gov | Bipolar disorder-like symptoms semanticscholar.org, Autism model nih.gov |

| Serotonin | Increased levels semanticscholar.orgresearchgate.net | Bipolar disorder-like symptoms semanticscholar.org |

These findings suggest a potential role for this compound in modulating neurotransmitter systems, which could be relevant for its observed neuroprotective effects. researchgate.netsemanticscholar.orgresearchgate.net

Advanced Methodologies in Solanesol Research

Extraction Technologies for Solanesol

A variety of advanced extraction technologies have been developed and investigated for isolating this compound from plant materials, particularly tobacco. These methods offer distinct advantages in terms of efficiency, reduced solvent consumption, and preservation of the compound's integrity. frontiersin.orgresearchgate.net

Ammonia Leaching Pretreatment-Assisted Extraction

Ammonia leaching pretreatment is a method employed before the main extraction process to enhance the recovery of this compound from tobacco. nih.govresearchgate.netextractionmagazine.com This pretreatment utilizes hexane as a solvent for the subsequent extraction. nih.govresearchgate.net The primary function of ammonia leaching is to disrupt the cell wall structure of tobacco leaves, thereby facilitating the release of this compound. nih.gov Additionally, this process can hydrolyze and saponify this compound esters into free this compound, further increasing the extractable amount. nih.gov Studies have shown that following ammonia leaching pretreatment, the equilibrium time for extraction is shortened, and both the extraction yield and the purity of the extract are increased. nih.govtu.ac.th For instance, one study reported an increase in extraction yield from 89.24% ± 1.54% to 104.63% ± 2.44% and an increase in extract purity from 16.72% ± 0.60% to 21.03% ± 0.60% after ammonia leaching pretreatment of raw tobacco leaves. nih.gov

Dynamic Saponification Extraction

Dynamic saponification extraction is a method that utilizes ethanol and solvent naphtha to extract this compound through a saponification process. nih.govresearchgate.netextractionmagazine.comresearchgate.net Saponification is necessary because this compound exists in plants in both free and esterified forms, and this step helps to release the this compound bound as fatty acid esters. mdpi.comresearchgate.net Optimal conditions for dynamic saponification extraction have been investigated. One study indicated that using sodium hydroxide as the saponification reagent, with No. 6 solvent naphtha as the extraction solvent for tobacco crude extract, and sodium hydroxide dissolved in 80% ethanol (by volume fraction), at a mass ratio of sodium hydroxide to dry tobacco crude extract of 1:4, and a saponification time of 2.5 hours, resulted in a this compound yield of 119.4%. researchgate.net This represented a 9.3% increase compared to conventional saponification extraction. researchgate.net Furthermore, the mass fraction of this compound in the tobacco crude extract increased by 2.94% with this dynamic method. researchgate.net This approach is considered faster and more efficient than conventional saponification due to simplified procedures and reduced solvent consumption. extractionmagazine.comresearchgate.net

Ultrasonic-Assisted Extraction (UAE)